molecular formula C6H9N3O2S B14630632 1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 52841-03-9

1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14630632
CAS No.: 52841-03-9
M. Wt: 187.22 g/mol
InChI Key: GDWWDQBWCMUCNV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups, a methylsulfanyl group, and a triazine ring with two keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyluracil with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated triazine derivatives.

Scientific Research Applications

1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A pyrimidine derivative with similar structural features but lacking the methylsulfanyl group.

    6-Amino-1,3-dimethyluracil: Contains an amino group instead of the methylsulfanyl group.

    1,3-Dimethyl-5-nitrosouracil: Features a nitroso group in place of the methylsulfanyl group.

Uniqueness

1,3-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

52841-03-9

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1,3-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C6H9N3O2S/c1-8-4(10)7-5(12-3)9(2)6(8)11/h1-3H3

InChI Key

GDWWDQBWCMUCNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C)SC

Origin of Product

United States

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